2-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate
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Overview
Description
2-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE is a complex organic compound that features a combination of hydrazone, sulfonyl, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE typically involves the reaction of a hydrazone derivative with a sulfonyl chloride and an ester. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, hydrazine derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form reversible covalent bonds with certain enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity towards its targets. Additionally, the ester group can facilitate the compound’s cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds exhibit similar structural features and have been evaluated for their antimicrobial and anti-inflammatory activities.
Phenylsulfonyl hydrazones: These compounds share the hydrazone and sulfonyl functional groups and are used in various organic synthesis applications.
Uniqueness
2-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C21H18N2O4S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
[2-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C21H18N2O4S/c1-16-11-13-17(14-12-16)21(24)27-20-10-6-5-7-18(20)15-22-23-28(25,26)19-8-3-2-4-9-19/h2-15,23H,1H3/b22-15+ |
InChI Key |
VZKLWNYMTUBVFR-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=N/NS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NNS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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